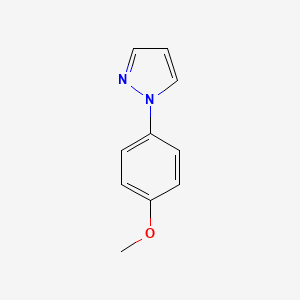

1-(4-Methoxyphenyl)-1H-pyrazole

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

1-(4-methoxyphenyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-13-10-5-3-9(4-6-10)12-8-2-7-11-12/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HATADCJHNNRIJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40481839 | |

| Record name | 1-(4-Methoxyphenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40481839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35715-67-4 | |

| Record name | 1-(4-Methoxyphenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40481839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Pyrazole Derivatives As a Privileged Scaffold in Heterocyclic Chemistry

Pyrazole (B372694), a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is considered a "privileged scaffold" in medicinal chemistry. researchgate.netbenthamdirect.comnih.gov This designation stems from the ability of the pyrazole nucleus to serve as a core structure for a wide array of biologically active molecules. researchgate.netbenthamdirect.comnih.gov Its metabolic stability and capacity for diverse substitutions make it a valuable building block in the design of new therapeutic agents. nih.gov

The versatility of the pyrazole ring is evident in the numerous FDA-approved drugs that incorporate this moiety. These include celecoxib (B62257) (an anti-inflammatory drug), apixaban (B1684502) (an anticoagulant), and sildenafil (B151) (used to treat erectile dysfunction). researchgate.netbenthamdirect.com The broad spectrum of pharmacological activities associated with pyrazole derivatives encompasses antibacterial, anti-inflammatory, anticancer, analgesic, and anticonvulsant properties, among others. researchgate.netglobalresearchonline.net

The methoxyphenyl group, when attached to the pyrazole ring at the N1 position, as in 1-(4-Methoxyphenyl)-1H-pyrazole, can significantly influence the compound's electronic properties and biological activity. This substitution can enhance the molecule's interaction with biological targets and improve its pharmacokinetic profile.

Table 1: Selected FDA-Approved Drugs Containing a Pyrazole Moiety

| Drug Name | Therapeutic Use |

| Celecoxib | Anti-inflammatory researchgate.netbenthamdirect.com |

| Apixaban | Anticoagulant researchgate.netbenthamdirect.com |

| Sildenafil | Erectile Dysfunction researchgate.netbenthamdirect.com |

| Rimonabant | Anti-obesity researchgate.netbenthamdirect.com |

| Difenamizole | Analgesic researchgate.netbenthamdirect.com |

| Ibrutinib | Anticancer tandfonline.com |

| Ruxolitinib | Anticancer tandfonline.com |

| Axitinib | Anticancer tandfonline.com |

Historical Context and Evolution of Research on 1 4 Methoxyphenyl 1h Pyrazole

The synthesis of pyrazole (B372694) derivatives dates back to the 19th century, with early research focusing on their fundamental chemical properties. Over the decades, the field has evolved significantly, driven by advancements in synthetic methodologies and a deeper understanding of structure-activity relationships.

Early research on compounds like 1-(4-Methoxyphenyl)-1H-pyrazole was primarily academic, exploring their synthesis and basic reactivity. A common synthetic route involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. For instance, the Paal-Knorr synthesis is a well-established method for preparing pyrazoles.

In recent years, research has shifted towards exploring the specific applications of substituted pyrazoles. The Vilsmeier-Haack reaction, for example, has been employed to introduce a formyl group at the 4-position of the pyrazole ring, creating versatile intermediates for further functionalization. mdpi.comnih.gov This has led to the synthesis of a wide range of this compound derivatives with tailored properties.

Current Research Frontiers and Unaddressed Questions Regarding 1 4 Methoxyphenyl 1h Pyrazole

Classical and Conventional Synthetic Routes

Traditional methods for the synthesis of the pyrazole core, including the this compound structure, have historically relied on well-established reactions such as cyclocondensation and, more recently, multi-component reaction strategies.

Cyclocondensation Reactions Involving Hydrazine (B178648) Derivatives and Carbonyl Compounds

The Knorr pyrazole synthesis, a cornerstone of pyrazole chemistry, involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound. jk-sci.com This reaction proceeds through the formation of an imine, followed by an intramolecular cyclization and dehydration to yield the pyrazole ring. jk-sci.com The regioselectivity of the reaction can be influenced by the nature of the substituents on both the hydrazine and the dicarbonyl compound.

A specific example leading to a derivative of the target compound is the reaction of benzoylacetonitrile (B15868) with 2-(4-methoxyphenyl)hydraziniumchloride. This reaction has been shown to be regiospecific, yielding 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. nih.govresearchgate.net The structure of the resulting regioisomer was unambiguously confirmed through single-crystal X-ray diffraction. nih.gov

Another relevant classical approach is the Vilsmeier-Haack reaction, which can be used to formylate electron-rich aromatic rings, including pyrazoles, using a Vilsmeier reagent (typically formed from DMF and POCl₃). nih.govchemistrysteps.comwikipedia.orgjk-sci.comorganic-chemistry.org This reaction can be used to introduce a formyl group onto the pyrazole ring, which can then be a site for further chemical transformations. sphinxsai.com

| Reactants | Reagents/Conditions | Product | Yield | Reference |

| Benzoylacetonitrile, 2-(4-Methoxyphenyl)hydraziniumchloride | N/A | 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine | Regiospecific | nih.govresearchgate.net |

| 3-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde, (2,4,6-trichlorophenyl)hydrazine | EtOH, HCl (cat.), reflux, 2h | 1-(1-(benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine | 95% | mdpi.com |

Multi-component Reaction Strategies for Pyrazole Core Construction

Multi-component reactions (MCRs) offer a more efficient approach to the synthesis of complex molecules like this compound by combining three or more reactants in a single step. This strategy enhances atom economy and reduces the number of synthetic steps and purification procedures.

One such example is the three-component synthesis of persubstituted pyrazoles from aldehydes, β-ketoesters, and hydrazines. beilstein-journals.orgnih.gov This method allows for the creation of a diverse range of pyrazole derivatives. While not a direct synthesis of the unsubstituted target compound, it demonstrates a powerful strategy for accessing related structures. For instance, the synthesis of 4,4'-[(4-Methoxyphenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) has been achieved through a multi-component reaction involving an aromatic aldehyde bearing a methoxy (B1213986) group. nih.gov

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Solvent | Product Class | Reference |

| Aldehydes | β-Ketoesters | Hydrazines | Yb(PFO)₃ | Persubstituted pyrazoles | beilstein-journals.org |

| Substituted benzaldehydes | 3-Methyl-1-phenyl-1H-pyrazol-5-ol | N/A | L-proline | 4,4'-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) | nih.gov |

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyrazoles, aiming to reduce the environmental impact of chemical processes. These approaches include the use of microwave irradiation, solvent-free reaction conditions, and the development of reusable catalysts.

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. heteroletters.orgresearchgate.net The application of microwave irradiation has been successfully employed in the synthesis of various pyrazole derivatives. heteroletters.orgdergipark.org.tr

A notable example relevant to the synthesis of this compound derivatives is the microwave-assisted reaction of 4-methoxyphenylhydrazine hydrochloride salt with 3-methoxyacrylonitrile (B2492134) under alkaline conditions. This reaction, conducted at 150°C for two hours, results in the formation of a 3-aminopyrazole (B16455) derivative. dergipark.org.tr Another general microwave-assisted protocol for pyrazoline synthesis from chalcones and phenylhydrazine (B124118) hydrochloride in ethanol (B145695) has been reported to significantly shorten the reaction time from hours to minutes. researchgate.net

| Reactants | Conditions | Product | Advantage | Reference |

| 4-Methoxyphenylhydrazine hydrochloride, 3-Methoxyacrylonitrile | Sodium ethoxide, ethanol, 150°C, 2h, microwave | 3-Aminopyrazole derivative | N/A | dergipark.org.tr |

| Phenyl hydrazine, Salicylaldehyde | Ethanol, 80°C, 50W, 35 min, microwave | 1-Phenyl-1H-indazole | Reduced reaction time | heteroletters.org |

| Chalcones, Phenylhydrazine hydrochloride | Ethanol, 180°C, 18 min, microwave | 4,5-Dihydro-1H-pyrazoles | Reduced reaction time, increased yield | researchgate.net |

Solvent-Free Reaction Conditions

The elimination of volatile organic solvents is a key goal in green chemistry, as it reduces environmental pollution and simplifies product isolation. Solvent-free, or solid-state, reactions have been developed for the synthesis of pyrazole derivatives, often with the aid of catalysts or microwave irradiation. sphinxsai.com While a specific solvent-free synthesis of this compound is not extensively documented, the general methodology has been applied to the synthesis of related pyrazole systems, suggesting its potential applicability. sphinxsai.com For example, one-pot regioselective synthesis of 4-bromopyrazole derivatives has been achieved under solvent-free conditions. sphinxsai.com

Catalytic Methods, Including Nanocatalysis

The use of catalysts, particularly recyclable nanocatalysts, is a rapidly growing area in green synthesis. Nanocatalysts offer high surface area-to-volume ratios, leading to enhanced catalytic activity, and can often be easily separated from the reaction mixture for reuse, reducing waste and cost. nih.govresearchgate.netdntb.gov.ua

Several studies have reported the use of nanocatalysts for the synthesis of pyrazole derivatives. For instance, a poly(aniline-co-melamine)@MnFe₂O₄ nanocomposite has been utilized as an efficient and reusable catalyst for the synthesis of 4,4′-(arylmethylene) bis (1H-pyrazole-5-ol) derivatives. nih.govdntb.gov.ua Another example is the use of a Fe₃O₄@CPTMO-phenylalanine-Ni nanocatalyst for the one-pot, three-component synthesis of substituted pyrazoles. researchgate.net A yolk-shell structured magnetic mesoporous organosilica supported ionic liquid/Cu complex has also been shown to be an effective nanocatalyst for the green synthesis of pyranopyrazoles under ultrasonic conditions in water. frontiersin.org Furthermore, a magnetic Fe₃O₄@SiO₂-NH₂@TCT-Guanidine nanocatalyst has been developed for the one-pot, multicomponent synthesis of 5-aminopyrazole-4-carbonitriles in an aqueous environment. jsynthchem.com These examples highlight the potential of nanocatalysis for the efficient and environmentally friendly synthesis of pyrazole-based compounds.

| Catalyst | Reaction Type | Reactants | Product | Reference |

| Poly(aniline-co-melamine)@MnFe₂O₄ | Multicomponent | Aromatic aldehydes, Phenylhydrazine, Ethyl acetoacetate (B1235776) | 4,4′-(arylmethylene)bis(1H-pyrazole-5-ol) derivatives | nih.govdntb.gov.ua |

| Fe₃O₄@CPTMO-phenylalanine-Ni | One-pot, three-component | Arylglyoxals, Diketones, 1H-pyrazole-5-amines | Substituted pyrazoles | researchgate.net |

| YS-Fe₃O₄@PMO/IL-Cu | Multicomponent | Malononitrile, Phenylaldehyde, Ethyl acetoacetate, Hydrazine hydrate | Dihydropyrano[2,3-c]pyrazoles | frontiersin.org |

| Fe₃O₄@SiO₂-NH₂@TCT-Guanidine | One-pot, three-component | Aldehydes, Malononitrile, Phenyl hydrazine | 5-Aminopyrazole-4-carbonitriles | jsynthchem.com |

Aqueous Medium Synthesis for Environmental Sustainability

The principles of green chemistry have spurred the development of synthetic protocols that minimize or eliminate the use of hazardous substances. nih.govresearchgate.net In this context, water has emerged as a solvent of choice due to its non-toxic, non-flammable, and abundant nature. researchgate.net The synthesis of pyrazole derivatives, including this compound, has been successfully adapted to aqueous media, often with the aid of catalysts to facilitate the reaction.

One notable method involves the condensation of 1,3-dicarbonyl compounds with hydrazines in water. researchgate.net For the synthesis of this compound, this would typically involve the reaction of a suitable 1,3-diketone with 4-methoxyphenylhydrazine. To enhance reaction rates and yields in an aqueous environment, various catalysts have been employed. For instance, Amberlyst-70, a solid acid resin, has been shown to be an effective and recyclable catalyst for pyrazole synthesis at room temperature in water. researchgate.net This heterogeneous catalytic system simplifies product purification and reduces waste, aligning with the goals of sustainable chemistry. researchgate.net

Multicomponent reactions in water also represent a powerful and environmentally friendly strategy for constructing pyrazole rings. researchgate.net These one-pot syntheses often exhibit high atom economy and operational simplicity. nih.govresearchgate.net While specific examples focusing solely on this compound via this route are not extensively detailed in the provided results, the general applicability of this green methodology to pyrazole synthesis is well-established. researchgate.netnih.gov

Regioselective Functionalization and Derivatization

The functionalization of the this compound core at specific positions is crucial for modulating its physicochemical and biological properties. Several key reactions enable the introduction of diverse substituents onto the pyrazole ring with high regioselectivity.

Vilsmeier-Haack Formylation for C-4 Functionalization

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heterocyclic compounds, including pyrazoles. mdpi.comorganic-chemistry.orgijpcbs.com This reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). ijpcbs.com

For this compound, the Vilsmeier-Haack reaction selectively introduces a formyl group (-CHO) at the C-4 position of the pyrazole ring. mdpi.comigmpublication.org This electrophilic substitution occurs preferentially at C-4 due to the electronic properties of the pyrazole ring system. The resulting this compound-4-carbaldehyde is a key intermediate for the synthesis of a variety of more complex molecules and fused heterocyclic systems. mdpi.comnih.gov For instance, a dual functionalization was achieved in one case where a 3-(2-methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazole was simultaneously formylated at the C-4 position and chlorinated at the ethoxy side chain under Vilsmeier-Haack conditions. mdpi.com

The formyl group introduced can be further transformed into other functional groups, highlighting its utility as a synthetic handle. researchgate.net

Introduction of Halogen Substituents at Pyrazole Ring Positions (e.g., Iodination)

The introduction of halogen atoms, such as iodine, onto the pyrazole ring provides a versatile entry point for further functionalization, particularly through cross-coupling reactions. The iodination of 1,3-disubstituted pyrazoles can be achieved using a standard halogenation protocol with iodine and an oxidizing agent like iodic acid (HIO₃). researchgate.net This method allows for the regioselective introduction of an iodine atom at the C-4 position of the pyrazole nucleus. researchgate.net The resulting 4-iodo-1-(4-methoxyphenyl)-1H-pyrazole derivative is a key precursor for subsequent carbon-carbon bond-forming reactions.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira) for Aryl/Alkynyl Substitution

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. The Suzuki-Miyaura and Sonogashira couplings are particularly relevant for the derivatization of halogenated this compound.

The Suzuki-Miyaura coupling involves the reaction of a halo-pyrazole with an organoboron compound, such as a boronic acid, in the presence of a palladium catalyst and a base. nih.govlibretexts.org This reaction is highly efficient for creating aryl-aryl bonds. For instance, 4-bromo or 4-iodo-1-(4-methoxyphenyl)-1H-pyrazole can be coupled with various arylboronic acids to introduce a wide range of aryl substituents at the C-4 position. rsc.orgdntb.gov.ua The use of specialized palladium precatalysts, such as those incorporating bulky phosphine (B1218219) ligands like XPhos, has enabled the efficient coupling of even challenging substrates, including unprotected nitrogen-rich heterocycles. nih.govnih.gov

The Sonogashira coupling provides a direct route to introduce alkynyl groups onto the pyrazole ring. wikipedia.orglibretexts.org This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org A 4-iodo-1-(4-methoxyphenyl)-1H-pyrazole derivative can be selectively coupled with terminal alkynes, such as phenylacetylene, to yield the corresponding 4-(alkynyl)-1-(4-methoxyphenyl)-1H-pyrazole. researchgate.net These alkynyl-substituted pyrazoles are valuable intermediates for the synthesis of fused heterocyclic systems through cyclization reactions. researchgate.net Copper-free Sonogashira protocols have also been developed, offering milder reaction conditions. organic-chemistry.orgnih.gov

| Cross-Coupling Reaction | Halogenated Pyrazole | Coupling Partner | Catalyst System | Product | Reference |

| Suzuki-Miyaura | 4-Bromo-1-(aryl)-1H-pyrazole | Arylboronic acid | Pd(OAc)₂ / Ligand | 4-Aryl-1-(aryl)-1H-pyrazole | dntb.gov.ua |

| Suzuki-Miyaura | 3-Bromo-pyrazolo[1,5-a]pyrimidinone | Arylboronic acid | XPhosPdG2 / XPhos | 3-Aryl-pyrazolo[1,5-a]pyrimidinone | nih.gov |

| Sonogashira | 5-Chloro-4-iodo-1,3-disubstituted pyrazole | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | 5-Chloro-4-(phenylethynyl)-1,3-disubstituted pyrazole | researchgate.net |

| Sonogashira | Aryl Bromide | Terminal Alkyne | [DTBNpP]Pd(crotyl)Cl | Aryl-alkyne | nih.gov |

Cycloaddition Reactions for Heterocyclic Annulation

Cycloaddition reactions offer a powerful strategy for constructing new rings onto the pyrazole scaffold, leading to the formation of fused heterocyclic systems. The [3+2] cycloaddition of sydnones with 2-alkynyl-1,3-dithianes, mediated by a base, has been reported to produce substituted pyrazoles, including a derivative of this compound. acs.org

Furthermore, 4H-pyrazoles can act as dienes in Diels-Alder reactions. nih.gov While the specific use of this compound in this context is not detailed, the general reactivity of the pyrazole ring system in cycloadditions is a key aspect of its chemical versatility. Intramolecular Diels-Alder reactions of pyridazines bearing alkyne side chains have also been shown to be a valuable method for constructing fused benzonitriles, demonstrating the utility of cycloadditions in building complex polycyclic structures from heterocyclic precursors. mdpi.com

Transformation of this compound Derivatives into Fused Heterocyclic Systems

Derivatives of this compound serve as valuable precursors for the synthesis of a variety of fused heterocyclic systems. These annulated structures often exhibit interesting biological activities and photophysical properties.

One common strategy involves the cyclization of appropriately functionalized pyrazole derivatives. For instance, 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxaldehyde has been used as a starting material to synthesize a range of fused heterocycles by reacting the aldehyde group with various binucleophiles. nih.gov This approach has led to the formation of pyrazole-fused systems containing 1,2,4-triazole, pyrimidine (B1678525), and quinazoline (B50416) rings. nih.gov

Another powerful method involves intramolecular cyclization reactions. The alkynyl-substituted pyrazoles, obtained from Sonogashira couplings, can undergo cyclization to form thieno[2,3-c]pyrazoles upon treatment with a sulfur source like sodium sulfide. researchgate.net Similarly, intramolecular cross-dehydrogenative coupling of 5-(aryloxy)-4-formylpyrazoles, which can be derived from this compound, has been utilized to synthesize chromeno[2,3-c]pyrazol-4(1H)-ones. nih.gov

The synthesis of pyrazolo[1,5-a] nih.govrsc.orgdiazepin-4-ones has been achieved through a sequence involving the N-alkylation of a pyrazole carboxylate with an oxirane-containing side chain, followed by ring-opening of the epoxide with an amine and subsequent intramolecular cyclization. nih.gov This demonstrates a regioselective strategy to build seven-membered rings fused to the pyrazole core.

| Starting Pyrazole Derivative | Reaction Type | Fused Heterocyclic System | Reference |

| 1-(3-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxaldehyde | Condensation/Cyclization | Pyrazole-fused 1,2,4-triazoles, pyrimidines, quinazolines | nih.gov |

| 5-Chloro-4-(phenylethynyl)pyrazoles | Intramolecular Cyclization | Thieno[2,3-c]pyrazoles | researchgate.net |

| 5-(Aryloxy)-4-formylpyrazoles | Intramolecular Cross-Dehydrogenative Coupling | Chromeno[2,3-c]pyrazol-4(1H)-ones | nih.gov |

| Ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-5-carboxylates | Ring-opening/Intramolecular Cyclization | Tetrahydro-4H-pyrazolo[1,5-a] nih.govrsc.orgdiazepin-4-ones | nih.gov |

Synthesis of Pyrazolopyridines and Pyrazolopyrimidines

The construction of pyridine (B92270) or pyrimidine rings fused to the pyrazole core of this compound typically proceeds through a key intermediate, a 5-aminopyrazole derivative. The synthesis of this crucial precursor, ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate, is achieved by the reaction of (4-methoxyphenyl)hydrazine (B1593770) hydrochloride with ethyl (ethoxymethylene)cyanoacetate in the presence of potassium carbonate. prepchem.com This reaction involves refluxing the components in ethanol for approximately 20 hours, yielding the desired product upon cooling and recrystallization. prepchem.com

This 5-aminopyrazole derivative is a versatile building block for creating fused bicyclic systems. The general strategy involves the condensation of the 5-aminopyrazole with a 1,3-bielectrophilic species, such as a β-dicarbonyl compound or its synthetic equivalent, which provides the necessary carbon atoms to form the new six-membered ring.

Pyrazolopyrimidine Synthesis:

The reaction of 5-aminopyrazoles with β-dicarbonyl compounds like acetylacetone (B45752) or ethyl acetoacetate is a well-established method for the synthesis of pyrazolo[1,5-a]pyrimidines. nih.gov For example, reacting a 5-aminopyrazole with acetylacetone in a suitable solvent such as ethanol or acetic acid leads to the formation of 5,7-dimethylpyrazolo[1,5-a]pyrimidines. nih.govbeilstein-journals.org The reaction proceeds through an initial condensation to form an enamine intermediate, followed by intramolecular cyclization and dehydration to yield the final fused product.

| Starting Material | Reagent | Product Class | Reference |

| Ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate | β-Diketones (e.g., Acetylacetone) | Pyrazolo[1,5-a]pyrimidines | nih.gov |

| 5-Aminopyrazole derivative | Ethyl 2,4-dioxo-4-phenylbutanoate | Pyrazolo[3,4-b]pyridines | beilstein-journals.org |

Pyrazolopyridine Synthesis:

Similarly, pyrazolo[3,4-b]pyridines can be synthesized from 5-aminopyrazoles. One common method is the Friedländer annulation, which involves the reaction of a 5-amino-4-acyl (or 4-formyl) pyrazole with a ketone containing an α-methylene group. A more direct approach involves the multicomponent reaction of a 5-aminopyrazole, an aldehyde, and an active methylene (B1212753) compound like malononitrile. beilstein-journals.org Research has demonstrated the synthesis of 4-trifluoromethyl-1H-pyrazolo[3,4-b]pyridines by reacting a 5-aminopyrazole with a trifluoromethyl-β-diketone in refluxing acetic acid. beilstein-journals.org Another route involves the acid-catalyzed reaction of enaminones with 5-aminopyrazoles to generate pyrazolo[3,4-b]pyridine derivatives. beilstein-journals.org A one-pot, four-component reaction has also been utilized to create complex pyrazolo[3,4-b]pyridin-6(7H)-one derivatives tethered to a 1-(4-methoxyphenyl)-1H-1,2,3-triazole moiety, highlighting the utility of substituted pyrazoles in multicomponent strategies. researchgate.net

Formation of Pyrazolyl-Containing Oxazolines and Thiazolines

The incorporation of the this compound moiety into oxazoline (B21484) or thiazoline (B8809763) rings is less directly reported in the literature. The synthesis typically involves the construction of these five-membered heterocycles from functionalized pyrazole precursors.

Pyrazolyl-Thiazoline Synthesis:

A general pathway to pyrazolyl-thiazoles (structurally related to thiazolines) involves the Hantzsch thiazole (B1198619) synthesis. This method utilizes the reaction between an α-haloketone and a thioamide. To apply this to the target compound, one would first need to prepare a pyrazole-containing thioamide.

One documented approach involves the reaction of a chalcone (B49325) with thiosemicarbazide (B42300) to form a pyrazoline-N-carbothioamide. nih.gov This intermediate can then be reacted with an α-haloketone to yield the final pyrazolyl-thiazole product. nih.gov For instance, a chalcone derived from a pyrazole aldehyde could undergo condensation with thiosemicarbazide. The resulting pyrazoline-1-carbothioamide is then cyclized with an appropriate α-haloketone. A specific example in the literature describes the synthesis of 5-(4-methoxyphenyl)-3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide, which serves as a precursor to a thiazole derivative. nih.gov

| Precursor | Reagent | Intermediate | Final Product Class | Reference |

| Pyrazole-derived Chalcone | Thiosemicarbazide | Pyrazoline-N-carbothioamide | Pyrazolyl-thiazole | nih.gov |

| Pyrazole-1-carbothiohydrazide | α-Haloketones / Hydrazonoyl chlorides | N/A | Pyrazolyl-1,3,4-thiadiazine | nih.gov |

Another related synthesis involves preparing a pyrazole-1-carbothiohydrazide. This precursor can be reacted with various electrophiles, such as hydrazonoyl chlorides or α-haloketones, to form pyrazolyl-1,3,4-thiadiazine derivatives, which are six-membered rings containing a C-S-C-N linkage. nih.gov While not a thiazoline, this demonstrates a versatile route from a pyrazole thio-derivative to other sulfur-containing heterocycles.

The synthesis of pyrazolyl-containing oxazolines from this compound is not prominently featured in the reviewed scientific literature. General methods for oxazoline synthesis, such as the cyclization of β-amino alcohols or the reaction of nitriles with aminoethanol, would require significant, multi-step functionalization of the initial pyrazole ring.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for elucidating the precise structural arrangement of atoms within a molecule. Through the analysis of ¹H and ¹³C NMR spectra, the chemical environment of each proton and carbon atom in this compound can be mapped out, confirming the connectivity and substitution pattern of the molecule.

¹H NMR Spectral Analysis of Proton Environments

The ¹H NMR spectrum of this compound provides detailed information about the different types of protons and their neighboring atoms. In a typical spectrum, distinct signals corresponding to the protons of the pyrazole ring and the methoxyphenyl group are observed.

For a related compound, 1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole, the protons on the methoxyphenyl ring appear as doublets at approximately δ 7.27 ppm and δ 6.90 ppm, indicative of their positions on the aromatic ring. The methoxy group protons present as a sharp singlet around δ 3.80 ppm. The proton on the pyrazole ring is observed as a singlet at approximately δ 5.90 ppm. While these values are for a dimethylated analog, they provide a strong indication of the expected chemical shifts for the parent compound, this compound. The absence of signals for methyl groups would be a key differentiator.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| H-3 (Pyrazole) | ~7.7 | d |

| H-4 (Pyrazole) | ~6.4 | t |

| H-5 (Pyrazole) | ~7.9 | d |

| Ar-H (ortho to N) | ~7.6 | d |

| Ar-H (meta to N) | ~7.0 | d |

| OCH₃ | ~3.8 | s |

Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.

¹³C NMR Spectral Analysis of Carbon Framework

The ¹³C NMR spectrum offers a detailed view of the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal, allowing for a complete assignment of the carbon framework.

In the case of 1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole, the carbon of the methoxy group (OCH₃) resonates at approximately δ 55.1 ppm. The carbons of the pyrazole ring appear in the region of δ 105.9 ppm to δ 148.0 ppm, while the carbons of the methoxyphenyl ring are found between δ 113.7 ppm and δ 158.7 ppm. rsc.org For the unsubstituted this compound, the absence of methyl carbon signals would be expected, and the pyrazole carbon signals would be adjusted accordingly.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

| C-3 (Pyrazole) | ~140 |

| C-4 (Pyrazole) | ~107 |

| C-5 (Pyrazole) | ~127 |

| C-1' (Ar-C attached to N) | ~134 |

| C-2'/C-6' (Ar-C) | ~120 |

| C-3'/C-5' (Ar-C) | ~115 |

| C-4' (Ar-C with OCH₃) | ~160 |

| OCH₃ | ~55 |

Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FT-IR) spectroscopy, are instrumental in identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound reveals key vibrational bands that confirm its molecular structure. Characteristic absorption bands for the C-H stretching of the aromatic and pyrazole rings are typically observed in the region of 3100-3000 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic and pyrazole rings usually appear in the 1600-1450 cm⁻¹ range. A strong band corresponding to the C-O stretching of the methoxy group is expected around 1250 cm⁻¹. For instance, in a related pyrazole derivative, absorption bands for C=C in aromatic moieties were observed at 1670 and 1589 cm⁻¹. mdpi.com

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Pyrazole C-H Stretch | 3150 - 3100 |

| C=C Aromatic Stretch | 1610 - 1580 |

| C=N Pyrazole Stretch | 1550 - 1480 |

| C-O-C Asymmetric Stretch | ~1250 |

| C-O-C Symmetric Stretch | ~1030 |

Electronic Spectroscopy for Conjugation and Chromophores

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides insights into the electronic transitions within a molecule, which are related to the extent of conjugation and the presence of chromophores.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is characterized by absorption bands that arise from π → π* electronic transitions within the conjugated system formed by the pyrazole and methoxyphenyl rings. The presence of the methoxy group, an auxochrome, can influence the position and intensity of these absorption maxima. The spectrum is expected to show strong absorption in the UV region, typically between 200 and 400 nm. The exact wavelength of maximum absorption (λmax) is dependent on the solvent used for the measurement.

Mass Spectrometry for Molecular Formula Confirmation

Mass spectrometry stands as a fundamental technique for the verification of a compound's molecular formula by providing a highly accurate mass-to-charge ratio.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous confirmation of the elemental composition of a molecule. For this compound, the theoretical exact mass can be calculated from the sum of the exact masses of its constituent atoms (10 carbons, 10 hydrogens, 2 nitrogens, and 1 oxygen).

An experimental HRMS analysis, typically using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, would be expected to yield a measured mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺. For instance, a study on a related pyrazole derivative, N-benzyloxy-2-[3-(3-methoxyphenyl)-5-phenyl-1H-pyrazol-4-yl]acetamide, reported a high-resolution mass, showcasing the precision of this technique. nih.gov For this compound, the expected m/z value for the [M+H]⁺ ion would be approximately 175.0866, corresponding to the formula C₁₀H₁₁N₂O⁺. The close agreement between the experimentally measured value (typically within a few parts per million, ppm) and the calculated value would provide definitive confirmation of the molecular formula C₁₀H₁₀N₂O.

Solid-State Structural Determination by X-ray Crystallography

Single-crystal X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides a wealth of information, from molecular geometry to the intricate network of intermolecular interactions that govern the crystal's architecture. Although a specific crystal structure for this compound is not publicly available, the following sections describe the detailed analysis that would be conducted on its crystalline form.

Determination of Molecular Geometry and Conformation

X-ray diffraction analysis would reveal the precise bond lengths, bond angles, and torsion angles of the this compound molecule. Key parameters of interest would include the planarity of the pyrazole ring and the dihedral angle between the pyrazole ring and the 4-methoxyphenyl (B3050149) substituent. In similar structures, such as 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine, the methoxybenzene group is rotated out of the plane of the central pyrazole ring by a significant angle. researchgate.net It would be expected that the 4-methoxyphenyl group in the title compound also exhibits a non-coplanar orientation with respect to the pyrazole ring, which can have significant implications for the molecule's electronic properties and potential biological activity.

Analysis of Crystal Packing and Lattice Architecture

This analysis focuses on how individual molecules of this compound are arranged in the crystal lattice. The data would include the crystal system (e.g., monoclinic, orthorhombic), space group, and unit cell dimensions. For example, the related compound 3-(furan-2-yl)-5-(4-methoxyphenyl)-1H-pyrazole crystallizes in the monoclinic space group P2₁/n. dnu.dp.ua Understanding the crystal packing is crucial as it influences the material's physical properties, such as melting point, solubility, and stability.

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The stability of the crystal lattice is dictated by a variety of non-covalent intermolecular interactions. While this compound lacks strong hydrogen bond donors like N-H or O-H groups (as the pyrazole nitrogen is substituted), weak C-H···N and C-H···O hydrogen bonds would be anticipated. Furthermore, π-π stacking interactions between the aromatic pyrazole and phenyl rings of adjacent molecules are highly probable. In related structures, these interactions are evidenced by specific centroid-to-centroid distances and slippage angles. For instance, in a cocrystal involving a dihydro-pyrazole derivative, C-H···π interactions were observed with H-to-ring-centroid distances of approximately 3 Å. nih.gov A detailed crystallographic report would quantify these interactions, providing a comprehensive picture of the supramolecular assembly.

Hirshfeld Surface Analysis for Quantitative Intermolecular Contact Contributions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties such as d_norm (a normalized contact distance) onto the surface, regions of close intermolecular contact can be identified. The analysis generates a two-dimensional "fingerprint" plot, which summarizes the distribution of intermolecular contacts.

Computational Chemistry and in Silico Modeling of 1 4 Methoxyphenyl 1h Pyrazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1-(4-Methoxyphenyl)-1H-pyrazole. These methods, particularly Density Functional Theory (DFT), offer a detailed view of the molecule's geometry, electronic structure, and spectroscopic characteristics.

Density Functional Theory (DFT) for Optimized Geometries and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to determine the optimized geometry and electronic structure of molecules. For this compound, DFT calculations, often employing basis sets like B3LYP/6-311G(d,p), are utilized to predict its most stable conformation. tandfonline.com These calculations provide data on bond lengths, bond angles, and dihedral angles.

Table 1: Representative Theoretical Geometric Parameters for Pyrazole (B372694) Derivatives

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| C-N (pyrazole) | ~1.35 | |

| N-N (pyrazole) | ~1.34 | |

| C-C (pyrazole) | ~1.38 - 1.42 | |

| C-N-N: ~112 | ||

| N-N-C: ~105 | ||

| N-C-C: ~110 |

Note: These are generalized values for pyrazole rings from DFT studies on related compounds and may vary slightly for this compound.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's stability and reactivity. derpharmachemica.comchemicalpapers.com

For this compound, the HOMO is typically localized on the electron-rich methoxyphenyl ring, while the LUMO is distributed over the pyrazole ring. This distribution suggests that the methoxyphenyl group acts as an electron donor, and the pyrazole moiety acts as an electron acceptor. A smaller HOMO-LUMO gap indicates higher chemical reactivity and a greater ease of intramolecular charge transfer, which is a key factor for properties like non-linear optics. nih.govresearchgate.net

Table 2: Calculated Frontier Orbital Energies and Related Parameters for a Similar Pyrazole Derivative

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.27 |

| ELUMO | -1.00 |

| Energy Gap (ΔE) | 5.27 |

Data is for the analogous compound 1-(4-methoxyphenyl)-1H-imidazole and serves as an illustrative example. chemicalpapers.com

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. nih.gov The MEP map uses a color scale to represent the electrostatic potential on the molecule's surface.

In the MEP map of this compound, the regions of negative potential (typically colored red) are concentrated around the nitrogen atoms of the pyrazole ring and the oxygen atom of the methoxy (B1213986) group, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential (colored blue) are generally found around the hydrogen atoms, marking them as sites for nucleophilic attack. openaccesspub.org

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics. dtic.mil The NLO response of a molecule is governed by its hyperpolarizability. Pyrazole derivatives have been investigated for their NLO properties, which are often enhanced by the presence of electron-donating and electron-accepting groups that facilitate intramolecular charge transfer. nih.gov

For this compound, the methoxy group (-OCH3) acts as an electron donor, and the pyrazole ring can act as an electron acceptor. This donor-acceptor framework suggests that the molecule may exhibit significant NLO properties. researchgate.net Theoretical calculations of the first-order hyperpolarizability (β) can quantify this potential. nih.govresearchgate.net

Theoretical Spectroscopic Parameter Prediction (e.g., IR, NMR, UV)

Computational methods can predict the spectroscopic properties of a molecule, which can then be compared with experimental data for structural confirmation.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated using DFT to predict the vibrational frequencies of the molecule's functional groups. derpharmachemica.com For this compound, characteristic peaks would be expected for the C-H stretching of the aromatic rings, C=N and C=C stretching of the pyrazole ring, and C-O stretching of the methoxy group. alrasheedcol.edu.iq

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. openaccesspub.orgresearchgate.net These predictions help in the assignment of experimental NMR spectra.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of the molecule, providing insights into the electronic transitions and the HOMO-LUMO gap. jcsp.org.pk

Molecular Docking Studies for Receptor Interaction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. tandfonline.com This method is instrumental in drug discovery for identifying potential biological targets and understanding the mechanism of action.

Pyrazole derivatives are known to exhibit a wide range of biological activities, and molecular docking studies have been performed to investigate their interactions with various protein targets, such as kinases and enzymes. researchgate.netnih.gov For this compound, docking studies would involve placing the molecule into the active site of a target receptor to identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding. The methoxy group and the pyrazole nitrogen atoms are likely to be key sites for forming hydrogen bonds with amino acid residues in the receptor's binding pocket. nih.gov

Prediction of Ligand-Receptor Binding Modes

Molecular docking simulations are a cornerstone of computational drug design, used to predict the preferred orientation of a ligand when bound to a receptor's active site. For derivatives of this compound, these studies have revealed specific binding modes within various protein targets.

In studies targeting DNA gyrase, a key bacterial enzyme, N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide derivatives were shown to bind effectively within the enzyme's active site. nih.gov Docking simulations indicated that the pyrazole ring and the associated phenyl group play a crucial role, forming π-cation interactions with charged amino acid residues. nih.gov Similarly, when targeting estrogen receptor alpha (ERα), pyrazole-imine ligands were predicted to engage in significant pi-pi stacking interactions with phenylalanine residues, such as PHE-404, which is a critical contact for receptor modulation. ijirss.com

Calculation of Binding Free Energies and Affinities

Beyond predicting the binding pose, computational methods can estimate the strength of the ligand-receptor interaction, often expressed as binding energy (in kcal/mol or kJ/mol) or as a dissociation constant (Kd). Lower binding energies indicate a more stable complex and higher affinity.

Docking studies on pyrazole derivatives have quantified their potential against several protein kinases. nih.govresearchgate.netnih.gov For example, a derivative containing a methoxyphenyl group, 2-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole (1d), showed a minimum binding energy of -8.57 kJ/mol with the Aurora A kinase. nih.govresearchgate.netnih.gov Other pyrazole derivatives have demonstrated even lower binding energies against different kinases, such as -10.09 kJ/mol with VEGFR-2 and -10.35 kJ/mol with CDK2. nih.govresearchgate.netnih.gov

In the context of Mycobacterium tuberculosis, pyrazole derivatives targeting the CYP121A1 enzyme have also been evaluated. nih.gov A 4-chloroaryl pyrazole derivative with a methoxy substitution (12b) exhibited a strong type II binding affinity with a Kd value of 5.13 μM. nih.gov For estrogen receptors, certain pyrazole-imine ligands showed promising binding affinities comparable to the reference drug Raloxifene, with values reaching -9.319 kcal/mol. ijirss.com These calculations are crucial for prioritizing compounds for further experimental testing.

Table 1: Calculated Binding Energies and Affinities for Methoxyphenyl Pyrazole Derivatives

| Derivative Class | Protein Target | Binding Energy / Affinity | Reference |

|---|---|---|---|

| 2-(4-methoxyphenyl)-...-1,3,4-thiadiazole (1d) | Aurora A Kinase (2W1G) | -8.57 kJ/mol | nih.govresearchgate.netnih.gov |

| Pyrazole-benzamide derivative (5b) | EGFR | -10.21 kcal/mol | bohrium.com |

| Pyrazole-benzamide derivative (5b) | VEGFR-2 | -9.59 kcal/mol | bohrium.com |

| Pyrazole-imine ligand (3b) | Estrogen Receptor α (ERα) | -9.319 kcal/mol | ijirss.com |

| 4-chloroaryl pyrazole derivative (12b) | Mtb CYP121A1 | Kd = 5.13 μM | nih.gov |

Identification of Key Amino Acid Residues in Binding Pockets

A critical output of in silico modeling is the identification of specific amino acid residues that form key interactions with the ligand. These "hot spots" are essential for stabilizing the ligand in the binding pocket.

DNA Gyrase: Docking studies of pyrazole-based inhibitors revealed that residues such as ARG 84, GLY 85, and ARG 144 are vital. nih.gov The arginine residues, in particular, form stabilizing π-cation bonds with the pyrazole and benzene (B151609) rings of the ligands. nih.gov

Kinases: In the ATP binding pocket of kinases like EGFR and HER2, interactions are diverse. Key residues include Leu694, which can form pi-sigma interactions, and Lys A721, which can act as a hydrogen bond donor to groups like the methoxy substituent on the pyrazole ligand. nih.gov

Nuclear Receptors: For the estrogen receptor (ERα), pyrazole ligands are stabilized through interactions with both hydrophobic and polar residues. The C(3)-phenol group of some pyrazole triols often occupies the same pocket as the A-ring of estradiol. nih.govillinois.edu Selectivity for the ERα subtype over ERβ can be attributed to interactions with residues that differ between the two receptors; ERα possesses a smaller residue at a key position, allowing for more favorable interaction with the pyrazole core. nih.govillinois.edu In other studies, pi-pi stacking with PHE-404 was identified as a dominant stabilizing force. ijirss.com

Table 2: Key Amino Acid Interactions for Methoxyphenyl Pyrazole Derivatives

| Protein Target | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|

| DNA Gyrase (S. aureus) | ARG 84, ARG 144 | π-cation bonds | nih.gov |

| EGFR Kinase | Lys A721, Leu694 | Hydrogen bond, pi-sigma | nih.gov |

| Estrogen Receptor α (ERα) | PHE-404 | Pi-pi stacking | ijirss.com |

| Estrogen Receptor α (ERα) | (Varies, depends on ERα-specific residues) | Hydrophobic/Steric | nih.govillinois.edu |

In Silico Screening Against Specific Protein Targets

Virtual screening allows for the rapid evaluation of large libraries of compounds against a specific protein target. Derivatives of this compound have been computationally screened against several important classes of proteins.

Kinases: Due to their role in cell signaling and proliferation, kinases are major targets in cancer therapy. Pyrazole derivatives have been docked against various kinases, including receptor tyrosine kinases and serine/threonine kinases like VEGFR-2, Aurora A, and CDK2. nih.govresearchgate.netnih.gov These studies show that pyrazole-based compounds can fit deeply within the ATP-binding pocket, positioning them as potential inhibitors of these enzymes, which are implicated in cancer and other hyper-proliferative disorders. nih.govresearchgate.netnih.gov

DNA Gyrase: This bacterial enzyme is a well-established target for antibiotics. In silico screening of pyrazole-carboxamide derivatives has identified compounds with the potential to inhibit Staphylococcus aureus DNA gyrase. nih.gov Docking studies of pyrazolo[1,5-a]pyrimidine (B1248293) and pyrazole Schiff base derivatives against S. aureus DNA gyrase (PDB: 2XCT) also showed low binding energies, suggesting they could act as antimicrobial agents by targeting this enzyme. researchgate.netelsevier.com

Nuclear Receptors: These receptors, such as the estrogen receptors (ERα and ERβ), are key regulators of gene transcription and are important drug targets. Computational studies on tetrasubstituted pyrazoles have identified compounds that act as high-affinity ligands for ERα. nih.govillinois.edu Molecular modeling has been used to explain the basis for the remarkable ERα binding affinity and selectivity, paving the way for the design of subtype-specific agonists. nih.govillinois.edu More recent studies have used integrated computational approaches to design and evaluate novel pyrazole-imine ligands as ERα inhibitors for potential use in breast cancer therapy. ijirss.com

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) studies explore how chemical modifications to a core scaffold affect its biological activity. For pyrazole derivatives, computational and synthetic efforts have established several key SAR principles.

It has been found that the nature and position of substituents on the pyrazole and its associated phenyl rings are critical. In the development of inhibitors for meprin α and β, it was noted that starting with a 3,5-diphenylpyrazole (B73989) already provided high inhibitory activity. nih.gov For estrogen receptor ligands, a propyl group at the C(4) position of the pyrazole ring and a hydroxyl group on the N(1)-phenyl ring were found to enhance binding affinity and selectivity for ERα. nih.govillinois.edu

In the design of kinase inhibitors, substitutions on the phenyl ring can be used to access specific hydrophobic pockets within the kinase binding site. nih.gov The addition of halogenated benzene rings via an amide linker to a pyrazole core was explored to create potent anti-cancer agents targeting EGFR, VEGFR-2, and B-RAF. bohrium.com These studies collectively demonstrate that systematic modification of the pyrazole scaffold allows for the fine-tuning of potency and selectivity against a desired biological target. researchgate.netnih.gov

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions

For a compound to be a successful drug, it must have a favorable ADME profile. In silico tools like SwissADME are widely used to predict these properties early in the drug discovery process.

Studies on various methoxyphenyl pyrazole derivatives have shown that they often possess drug-like characteristics. biointerfaceresearch.com Many derivatives comply with Lipinski's rule of five, which predicts good oral bioavailability. researchgate.netrjpn.org For instance, a series of pyrazole derivatives screened for their potential as COX-2 inhibitors were predicted to have a good bioavailability score of 0.55. rjpn.org Predictions for pyrazolo[1,5-a]pyrimidine and pyrazole Schiff base derivatives also indicated that many of the compounds possessed acceptable physicochemical properties and drug-likeness scores. researchgate.netelsevier.com These predictions cover parameters such as molecular weight, solubility, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors, all of which are critical for a molecule's ability to be absorbed and distributed throughout the body. biointerfaceresearch.com

Table 3: Predicted ADME and Drug-Likeness Properties for Pyrazole Derivatives

| Derivative Class | Predicted Property | Finding | Reference |

|---|---|---|---|

| Pyrazolo[1,5-a]pyrimidines / Pyrazole Schiff bases | Drug-Likeness | Some products possessed acceptable and good results. | researchgate.netelsevier.com |

| Benzodioxin pyrazoline derivatives | Lipinski's Rule | 0 violations for most compounds. | biointerfaceresearch.com |

| Benzodioxin pyrazoline derivatives | Oral Absorption | Good to best absorption values (74-92%). | biointerfaceresearch.com |

| Pyrazole derivatives for COX-2 | Bioavailability Score | Good score of 0.55. | rjpn.org |

| Pyrazoles 4a and 4b | Lipinski's Rule | No violations, favorable drug-likeness profile. | researchgate.net |

Molecular Dynamics Simulations for Conformational Sampling and Protein-Ligand Stability

While molecular docking provides a static snapshot of binding, molecular dynamics (MD) simulations offer a dynamic view, modeling the movement of atoms in a protein-ligand complex over time. nih.gov This technique is essential for assessing the stability of the predicted binding pose and understanding the conformational flexibility of the system. nih.gov

MD simulations have been applied to pyrazole derivatives to validate docking results and explore their interaction dynamics. bcrcp.ac.in For pyrazole-imine ligands targeting the estrogen receptor, 100-nanosecond MD simulations were used to assess the stability of the protein-ligand complexes. ijirss.com The root-mean-square deviation (RMSD) of the ligand's position was monitored throughout the simulation; stable RMSD values below 2.0 Å indicated that the ligand remained securely bound in the active site, confirming a stable interaction. ijirss.com In contrast, higher fluctuations in RMSD suggested weaker or less stable binding. ijirss.com These simulations provide crucial insights into how the ligand and protein adapt to each other and confirm the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, over time, strengthening the case for a compound's proposed mechanism of action. ekb.egrsc.org

Biological and Pharmacological Activities of 1 4 Methoxyphenyl 1h Pyrazole Derivatives

Antimicrobial Research

The quest for new antimicrobial agents is a perpetual challenge in the face of growing resistance to existing drugs. Derivatives of 1-(4-methoxyphenyl)-1H-pyrazole have shown considerable promise in this arena, with studies revealing their effectiveness against a range of bacteria, fungi, and other pathogenic microorganisms.

Antibacterial Efficacy Against Bacterial Strains

Numerous studies have documented the antibacterial potential of this compound derivatives against both Gram-positive and Gram-negative bacteria. For instance, certain novel pyrazole (B372694) analogues have demonstrated significant antibacterial activity. One such derivative exhibited exceptional potency against the Gram-negative bacterium Escherichia coli with a Minimum Inhibitory Concentration (MIC) of 0.25 μg/mL, which is more effective than the standard drug Ciprofloxacin (MIC: 0.5 μg/mL). nih.gov Another derivative was found to be highly active against the Gram-positive bacterium Streptococcus epidermidis, also with a MIC of 0.25 μg/mL. nih.gov

Further research into quinazolin-4(3H)-one derivatives incorporating the this compound moiety has also yielded promising results. One such compound, 3-(4-methoxyphenyl)-1-(4-oxo-3,4-dihydroquinazolin-2-yl)-1H-pyrazole-4-carbaldehyde, displayed potent activity against E. coli, surpassing the efficacy of Amoxicillin. mdpi.com The presence of a methoxy (B1213986) substituent on the phenyl ring at the C-3 position of the pyrazoline scaffold has been noted to enhance antibacterial activity against Staphylococcus aureus and Enterococcus faecalis. nih.gov

The following table summarizes the antibacterial activity of selected this compound derivatives:

| Derivative Name | Bacterial Strain | MIC (μg/mL) | Reference |

| Pyrazole analogue 3 | Escherichia coli | 0.25 | nih.gov |

| Pyrazole analogue 4 | Streptococcus epidermidis | 0.25 | nih.gov |

| 3-(4-Methoxyphenyl)-1-(4-oxo-3,4-dihydroquinazolin-2-yl)-1H-pyrazole-4-carbaldehyde | Escherichia coli | More potent than Amoxicillin | mdpi.com |

| (5-(4-bromophenyl)-3-(2-hydroxy-4-methoxyphenyl)-4,5-dihydropyrazol-1-yl) (pyridin-4-yl)methanone | Enterococcus faecalis | 32 | nih.gov |

| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide derivative | Staphylococcus aureus | 62.5-125 | nih.gov |

| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide derivative | Bacillus subtilis | 62.5-125 | nih.gov |

| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide derivative | Klebsiella pneumoniae | 62.5-125 | nih.gov |

Antifungal Efficacy Against Fungal Species

In addition to their antibacterial properties, this compound derivatives have been investigated for their effectiveness against various fungal pathogens. A synthesized pyrazole derivative, compound 2, demonstrated high antifungal activity against Aspergillus niger with a MIC of 1 μg/mL, which is comparable to the standard antifungal drug Clotrimazole. nih.gov

Furthermore, a 3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde derivative showed significant potency against several fungal strains. mdpi.com Another study highlighted a hydrazone derivative, 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide, which exhibited remarkable antifungal activity against Candida albicans and Aspergillus niger with MIC values ranging from 2.9 to 7.8 µg/mL, in some cases lower than the standard drug clotrimazole. nih.gov

The antifungal activity of selected derivatives is presented in the table below:

| Derivative Name | Fungal Species | MIC (μg/mL) | Reference |

| Pyrazole analogue 2 | Aspergillus niger | 1 | nih.gov |

| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide derivative | Candida albicans | 2.9-7.8 | nih.gov |

| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide derivative | Aspergillus niger | 2.9-7.8 | nih.gov |

| 3-(4-methoxyphenyl)-1-(4-oxo-3,4-dihydroquinazolin-2-yl)-1H-pyrazole-4-carbaldehyde | Various fungal strains | Potent activity | mdpi.com |

Antitubercular and Antileishmanial Activity Studies

The therapeutic reach of this compound derivatives extends to more resilient pathogens, including Mycobacterium tuberculosis and Leishmania species. A number of pyrazole derivatives have been synthesized and evaluated for their in vitro anti-mycobacterial activity against the H37Rv strain of M. tuberculosis. nih.gov For instance, certain pyrazole-4-carboxamide derivatives have shown significant antitubercular activity, with one compound exhibiting a MIC of 3.12 µg/ml against the isoniazid-sensitive MTB H37Rv strain. japsonline.com

In the realm of antileishmanial research, pyrazole derivatives have also demonstrated promising results. A study evaluating pyrazole and pyrano[2,3-c]pyrazole derivatives against Leishmania major promastigotes found that several compounds exhibited significant antileishmanial activity. nih.gov One derivative, bearing a pyrazole ring, showed an IC50 value of 35.53 μg/mL, which was more potent than the standard drug Glucantime (IC50 of 97.31 μg/mL). nih.gov Another newly synthesized pyrazole derivative was found to inhibit the in vitro multiplication of Leishmania tropica, Leishmania major, and Leishmania infantum at micromolar concentrations. researchgate.net

Investigation of Antimicrobial Mechanisms

Understanding the mechanism by which these derivatives exert their antimicrobial effects is crucial for their further development. Research suggests that some this compound derivatives may target essential bacterial enzymes. For example, a series of new quinazolin-4(3H)-one derivatives incorporating a pyrazole scaffold were found to act as antimicrobial agents by targeting the DNA gyrase enzyme. mdpi.com Specifically, 3-(4-methoxyphenyl)-1-(4-oxo-3,4-dihydroquinazolin-2-yl)-1H-pyrazole-4-carbaldehyde exhibited potent inhibitory activity against DNA gyrase with an IC50 value of 3.51 µM, which was more potent than the known inhibitor Novobiocin (IC50 of 4.12 µM). mdpi.com This inhibition of DNA gyrase, an enzyme crucial for bacterial DNA replication and repair, presents a clear mechanism for their antibacterial action.

Anti-inflammatory and Analgesic Properties

Beyond their antimicrobial prowess, this compound derivatives have garnered significant attention for their anti-inflammatory and analgesic properties. This has positioned them as potential alternatives to existing non-steroidal anti-inflammatory drugs (NSAIDs), many of which are associated with adverse gastrointestinal effects.

Inhibition of Cyclooxygenase (COX) Enzymes and Other Inflammatory Mediators

A key mechanism underlying the anti-inflammatory action of many drugs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain. A notable example is the compound FR140423, a 3-(difluoromethyl)-1-(4-methoxyphenyl)-5-[4-(methylsulfinyl)phenyl]pyrazole derivative. In recombinant human cyclooxygenase enzyme assays, FR140423 was found to be a selective COX-2 inhibitor, being 150 times more selective for COX-2 than for COX-1. nih.gov This selectivity is a desirable trait, as the inhibition of COX-1 is linked to gastrointestinal side effects.

Further studies have synthesized and evaluated other this compound derivatives for their COX inhibitory activity. A series of 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivatives showed significant anti-inflammatory activities through prostaglandin (B15479496) inhibition. nih.gov Additionally, new pyrazole–pyridazine (B1198779) hybrids have been designed as selective COX-2 inhibitors, with some trimethoxy derivatives demonstrating higher COX-2 inhibitory action than the well-known drug celecoxib (B62257). rsc.org

The anti-inflammatory effects of these derivatives are not limited to COX inhibition. Research has shown that certain pyrazole–pyridazine hybrids can also inhibit the production of other pro-inflammatory cytokines and mediators, including tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and prostaglandin-E2 (PGE-2) in lipopolysaccharide-induced macrophages. rsc.org This multi-faceted approach to dampening the inflammatory response underscores the therapeutic potential of this class of compounds.

The following table highlights the COX inhibitory activity of selected derivatives:

| Derivative Name | Enzyme Selectivity | Potency | Reference |

| FR140423 | 150-fold selective for COX-2 over COX-1 | Two- to three-fold more potent than indomethacin (B1671933) in vivo | nih.gov |

| 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivatives | Prostaglandin inhibition | Significant anti-inflammatory activity | nih.gov |

| Trimethoxy pyrazole–pyridazine hybrid | Selective COX-2 inhibitor | Higher COX-2 inhibitory action than celecoxib (IC50 of 1.15 and 1.50 μM) | rsc.org |

| N-Substituted [phenyl-pyrazolo]-oxazin-2-thiones | COX-1 and LOX inhibitor | 4-methoxy-phenyl derivative showed the best COX-1 and LOX inhibitory action | semanticscholar.org |

Modulation of Inflammatory Signaling Pathways

Certain this compound derivatives have demonstrated notable anti-inflammatory properties through the modulation of key signaling pathways. A prime example is the compound 3-(difluoromethyl)-1-(4-methoxyphenyl)-5-[4-(methylsulfinyl)phenyl]pyrazole (FR140423), which acts as a selective inhibitor of cyclooxygenase-2 (COX-2). nih.gov In studies using recombinant human cyclooxygenase enzymes, FR140423 was found to be 150 times more selective for COX-2 over COX-1 in inhibiting prostaglandin E2 formation. nih.gov This selectivity is a crucial factor in reducing the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

Furthermore, oral administration of FR140423 has been shown to dose-dependently reduce carrageenin-induced paw edema and adjuvant arthritis, with a potency two- to three-fold greater than that of indomethacin. nih.gov The anti-hyperalgesic effects of this compound were also found to be five times more potent than indomethacin in a yeast-induced hyperalgesic model. nih.gov Interestingly, the analgesic effects of FR140423 appear to be mediated, at least in part, by the mu-opioid receptor, as they were blocked by the antagonist naloxone. nih.gov This dual mechanism of action, combining selective COX-2 inhibition with opioid pathway interaction, highlights the unique pharmacological profile of this pyrazole derivative. nih.gov

Other pyrazole derivatives have also been investigated for their anti-inflammatory potential. For instance, a series of 1-thiocarbamoyl-3-substituted phenyl-5-(2-pyrrolyl)-4,5-dihydro-(1H)-pyrazole derivatives were synthesized and evaluated for their anti-inflammatory activity. nih.gov One particular compound from this series exhibited anti-inflammatory effects comparable to indomethacin in models of carrageenan-induced edema and acetic acid-induced increased capillary permeability. nih.gov Additionally, novel 3-phenyl-1-(1,4-di-N-oxide quinoxalin-2-yl)-2-propen-1-one derivatives and their pyrazole analogs have been synthesized, with one compound showing potent activity in the carrageenan-induced rat paw edema test. nih.gov

The anti-inflammatory activity of some pyrazole derivatives has been linked to the inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α. nih.gov For example, certain 3,5-diaryl pyrazole derivatives have been shown to actively inhibit these cytokines. nih.gov

Anticancer and Antiproliferative Investigations

The anticancer potential of this compound derivatives has been a significant area of research, with studies demonstrating their efficacy against various cancer cell lines and elucidating their mechanisms of action. nih.govfrontiersin.orgresearchgate.net

Derivatives of this compound have shown considerable promise in the context of breast cancer, particularly triple-negative breast cancer (TNBC), which is known for its aggressive nature and poor prognosis. nih.govresearchgate.net

A notable example is the compound 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole (3f) . This compound was identified as the most active in a series of pyrazole derivatives evaluated against the MDA-MB-468 human triple-negative breast cancer cell line. nih.govresearchgate.netnih.gov Its cytotoxic effects were found to be dose- and time-dependent. nih.govresearchgate.net The IC50 values for compound 3f were 14.97 µM and 6.45 µM after 24 and 48 hours of treatment, respectively, which were significantly lower than those of the standard chemotherapeutic drug, Paclitaxel (IC50 values of 49.90 µM and 25.19 µM at the same time points). nih.govresearchgate.netnih.gov Importantly, compound 3f exhibited a degree of selectivity, with an IC50 value of 28.74 µM on the normal fibroblast cell line AGO1522 after 24 hours, indicating a more potent effect on cancer cells. nih.gov

Another novel pyrazole derivative, N,N-dimethyl-N'-(3-(1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)phenyl)azanesulfonamide (PCW-1001) , has also demonstrated antitumor activities in breast cancer. frontiersin.org This compound was shown to inhibit several oncogenic properties of breast cancer cells both in vitro and in vivo. frontiersin.org

Furthermore, pyrazolo[3,4-b]pyridine derivatives have been investigated for their anticancer activity. Specifically, compounds from the series of 4-aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines were evaluated against various human cancer cell lines. nih.gov

The table below summarizes the cytotoxic activity of selected this compound derivatives against breast cancer cell lines.

| Compound Name | Cancer Cell Line | Incubation Time (hours) | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) |

| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole (3f) | MDA-MB-468 | 24 | 14.97 | Paclitaxel | 49.90 |

| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole (3f) | MDA-MB-468 | 48 | 6.45 | Paclitaxel | 25.19 |

The anticancer effects of this compound derivatives are attributed to several key mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of cell proliferation. nih.govnih.govmdpi.com

Induction of Apoptosis:

A significant mechanism by which these compounds exert their cytotoxic effects is through the induction of apoptosis, or programmed cell death. The compound 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole (3f) has been shown to provoke apoptosis in MDA-MB-468 breast cancer cells. nih.govresearchgate.netnih.gov This apoptotic induction is accompanied by an elevated level of Reactive Oxygen Species (ROS) and increased activity of caspase-3, a key executioner caspase in the apoptotic pathway. nih.govresearchgate.net The generation of ROS appears to be a critical event, as it can trigger a cascade of cellular events leading to apoptosis. nih.gov

Similarly, the novel pyrazole derivative PCW-1001 has been found to induce apoptosis in several breast cancer cell lines. frontiersin.org Transcriptome analysis of cells treated with PCW-1001 revealed the regulation of genes involved in the DNA damage response, suggesting a link between DNA damage and the initiation of apoptosis. frontiersin.org

Furthermore, a series of pyrazolo[3,4-b]pyridine derivatives, including compound 9a , induced significant levels of early and late apoptosis in HeLa cells. nih.gov Another compound in this series, 14g , was found to induce apoptosis in both MCF-7 and HCT-116 cancer cell lines. nih.gov Some pyrazole derivatives have been reported to activate the extrinsic pathway of apoptosis through TRAIL death receptors and caspase-8 activation, or the intrinsic pathway via changes in p53 activation. nih.gov

Cell Cycle Arrest:

In addition to inducing apoptosis, this compound derivatives can also cause cell cycle arrest, preventing cancer cells from progressing through the cell division cycle. Treatment of MDA-MB-468 cells with 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole (3f) at a concentration of 14.97 µM for 24 hours resulted in cell cycle arrest in the S phase. nih.govresearchgate.net

The pyrazolo[3,4-b]pyridine derivative compound 9a also exhibited cell cycle arrest at the S phase in HeLa cells, while compound 14g caused G2/M phase arrest in MCF-7 cells and S phase arrest in HCT-116 cells. nih.gov Another study on pyrazoline derivatives reported cell cycle arrest at the G2/M phase in HepG-2 cells. mdpi.com The ability to halt the cell cycle at different phases is a key feature of many anticancer agents.

Inhibition of Cell Proliferation:

The antiproliferative activity of these compounds is a direct consequence of their ability to induce apoptosis and cell cycle arrest. The dose- and time-dependent reduction in the viability of cancer cells treated with various this compound derivatives is a clear indication of their inhibitory effect on cell proliferation. nih.govresearchgate.netmdpi.com

The anticancer efficacy of this compound derivatives is often linked to their ability to interact with and inhibit the function of specific molecular targets that are crucial for cancer cell growth and survival. nih.govnih.gov

One important class of targets is the Cyclin-Dependent Kinases (CDKs) , which are key regulators of the cell cycle. nih.gov The pyrazolo[3,4-b]pyridine derivatives 9a and 14g have been shown to inhibit CDK2 and/or CDK9. nih.gov The inhibition of these kinases provides a molecular basis for the observed cell cycle arrest and apoptotic effects of these compounds. nih.gov CDKs have been recognized as promising targets for cancer therapy due to their central role in cell cycle progression and transcription. nih.gov

Beyond CDKs, pyrazole derivatives have been reported to inhibit a wide array of other cancer-related targets, including:

Topoisomerase II

Epidermal Growth Factor Receptor (EGFR)

Vascular Endothelial Growth Factor (VEGF)

Histone Deacetylase (HDAC)

Insulin-like Growth Factor 1 Receptor (IGF-1R)

Aurora-A kinase

c-Met

Tubulin

mTOR

B-raf

Janus Kinase 2 (JAK2)

Anaplastic Lymphoma Kinase (ALK) nih.gov

The ability of pyrazole-containing compounds to act as ligands for estrogen receptors has also been noted. nih.gov While the direct interaction of this compound derivatives with estrogen receptor alpha in the context of cancer has not been extensively detailed in the provided search results, the general propensity for pyrazoles to bind to this receptor suggests a potential avenue for their anticancer activity, particularly in hormone-dependent cancers like certain types of breast cancer.

Furthermore, the novel pyrazole compound PCW-1001 has been shown to modulate the expression of genes involved in the DNA damage response , which enhances the sensitivity of breast cancer cells to radiation therapy. frontiersin.org This suggests that these compounds can also act as radiosensitizers, a valuable property in combination cancer therapies.

Antioxidant Activity and Free Radical Scavenging Capabilities

Several derivatives of this compound have been investigated for their antioxidant properties and their ability to scavenge free radicals. ijrps.comnih.govnih.gov This activity is significant as oxidative stress is implicated in the pathophysiology of numerous diseases. The antioxidant potential of these compounds is often evaluated using in vitro assays such as the 2,2'-diphenyl-1-picrylhydrazyl (DPPH) and hydrogen peroxide radical scavenging methods. ijrps.comnih.gov